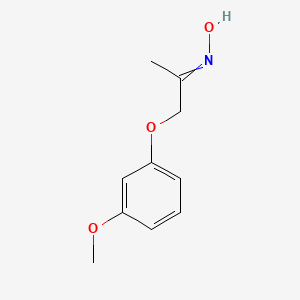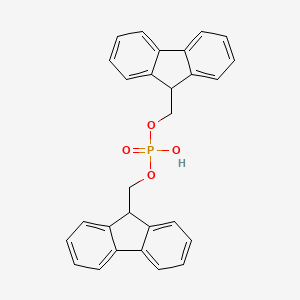
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate is an organophosphorus compound that features two fluorenylmethyl groups attached to a phosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate typically involves the reaction of 9H-fluoren-9-ylmethanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate fluorenylmethyl chloride, which subsequently reacts with phosphorus oxychloride to yield the desired phosphate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl groups to more saturated hydrocarbons.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can react with the phosphate group under basic or acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various phosphate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism by which Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate exerts its effects involves the interaction of the phosphate group with various molecular targets. The fluorenylmethyl groups provide steric hindrance and electronic effects that can influence the reactivity of the phosphate moiety. This compound can participate in phosphorylation reactions, where it transfers its phosphate group to other molecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(4-hydroxyphenyl) fluorene: A compound with similar structural features but different functional groups.
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Another compound with fluorenyl groups, used in materials science for its unique optical properties.
Uniqueness
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate is unique due to its combination of fluorenylmethyl groups and a phosphate moiety
Eigenschaften
Molekularformel |
C28H23O4P |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
bis(9H-fluoren-9-ylmethyl) hydrogen phosphate |
InChI |
InChI=1S/C28H23O4P/c29-33(30,31-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)32-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2,(H,29,30) |
InChI-Schlüssel |
PCBQJWPFQJDRHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COP(=O)(O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



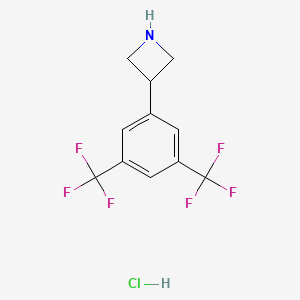
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
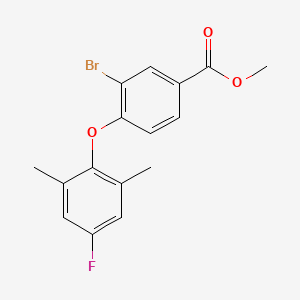
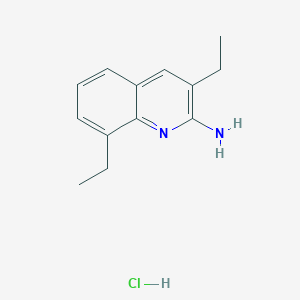
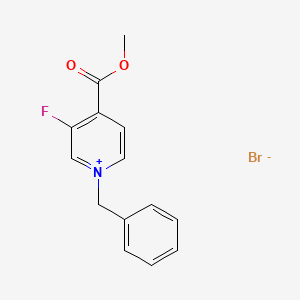

![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)



![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)
